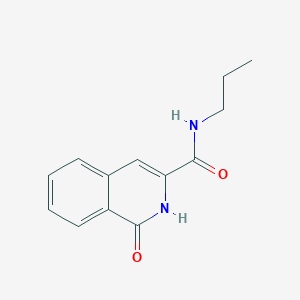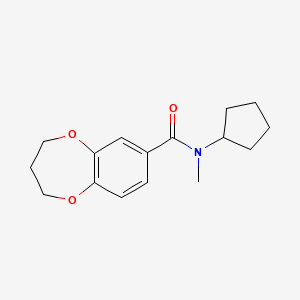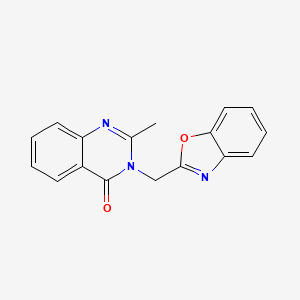![molecular formula C16H14FN3O B7472916 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound belongs to the class of urea derivatives and has a molecular weight of 389.42 g/mol.
Mécanisme D'action
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating various types of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to be well-tolerated and has not shown any significant toxicity. However, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. Another advantage is its good pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. One direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to evaluate its efficacy in treating other types of cancers, such as solid tumors. Further studies are also needed to evaluate the safety and toxicity of this compound in humans, and to optimize its pharmacokinetic properties. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of anticancer agents.
Méthodes De Synthèse
The synthesis of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea involves a multistep process that starts with the reaction of 4-fluorobenzylamine and 4-cyanophenyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-(trifluoromethyl)phenyl)amine to form this compound. The overall yield of this synthesis is around 30%, and the purity of the final product is typically above 95%.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, this compound has shown potent antitumor activity and has been found to inhibit the growth of cancer cells both in vitro and in vivo. This compound has also been shown to be effective in combination with other anticancer agents, such as rituximab and lenalidomide.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-2-6-14(17)7-3-13)16(21)19-15-8-4-12(10-18)5-9-15/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZOOFMXPXSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
